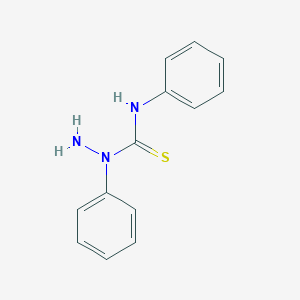

1-Amino-1,3-diphenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-1,3-diphenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-16(12-9-5-2-6-10-12)13(17)15-11-7-3-1-4-8-11/h1-10H,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONMUKAPQSLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418667 |

Source

|

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-47-1 |

Source

|

| Record name | N,1-Diphenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13207-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Amino-1,3-diphenylthiourea Derivatives

Introduction: The Significance of Thiourea Scaffolds in Modern Chemistry

Thiourea derivatives represent a cornerstone in the field of medicinal and materials chemistry.[1] Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, have made them a focal point for drug discovery and development.[1][2] The core structure, characterized by a thiocarbonyl group flanked by amino moieties, allows for a high degree of structural modification, leading to a vast library of compounds with tunable electronic and steric properties. This versatility also extends to their use as intermediates in the synthesis of various heterocyclic compounds.[2] Among this broad class of molecules, 1-Amino-1,3-diphenylthiourea and its derivatives have garnered significant interest due to their potential as bioactive agents and their utility as synthetic precursors.

This technical guide provides a comprehensive overview of the synthesis of 1-Amino-1,3-diphenylthiourea derivatives, intended for researchers, scientists, and professionals in the field of drug development. The focus is on the fundamental reaction mechanism, a detailed and validated experimental protocol, and the characterization of the resulting products.

Core Synthesis: The Nucleophilic Addition of Phenylhydrazine to Phenyl Isothiocyanate

The primary and most efficient route to 1-Amino-1,3-diphenylthiourea, also known as 1,4-diphenylthiosemicarbazide, is the nucleophilic addition of phenylhydrazine to phenyl isothiocyanate.[3] This reaction is generally high-yielding and proceeds under mild conditions.

Reaction Mechanism

The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbon of the -N=C=S moiety, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer, resulting in the formation of the stable 1-Amino-1,3-diphenylthiourea product. The reaction is typically carried out in a polar protic solvent, such as ethanol, which facilitates the proton transfer step.

Caption: General reaction mechanism for the synthesis of 1-Amino-1,3-diphenylthiourea.

Experimental Protocol: Synthesis of 1-Amino-1,3-diphenylthiourea

This protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound, 1-Amino-1,3-diphenylthiourea. The procedure can be adapted for the synthesis of various derivatives by using substituted phenylhydrazines or phenyl isothiocyanates.

Materials

-

Phenylhydrazine

-

Phenyl isothiocyanate

-

Absolute Ethanol

-

Deionized water

Procedure

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

To the stirring solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature. The reaction is exothermic, and a mild increase in temperature may be observed.

-

Continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of 1-Amino-1,3-diphenylthiourea will form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture to yield a crystalline solid.

-

Dry the purified product under vacuum to a constant weight.

Caption: Step-by-step experimental workflow for the synthesis of 1-Amino-1,3-diphenylthiourea.

Characterization of 1-Amino-1,3-diphenylthiourea and its Derivatives

The structural confirmation and purity assessment of the synthesized compounds are crucial. A combination of spectroscopic techniques and physical constant determination is employed for this purpose.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Amino-1,3-diphenylthiourea will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations in the range of 3100-3400 cm⁻¹, C=S stretching around 1250-1350 cm⁻¹, and C-N stretching vibrations. The absence of the strong isothiocyanate (-N=C=S) peak around 2100 cm⁻¹ from the starting material is a key indicator of a successful reaction.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the protons. For 1-Amino-1,3-diphenylthiourea, signals corresponding to the aromatic protons of the two phenyl rings will be observed in the range of δ 7.0-8.0 ppm. The N-H protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.[5]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the thiocarbonyl carbon (C=S) in the downfield region, typically around δ 180-190 ppm. The aromatic carbons will resonate in the δ 110-140 ppm range.[6]

-

Data Presentation: Properties of 1-Amino-1,3-diphenylthiourea Derivatives

The following table summarizes the physical and chemical data for 1-Amino-1,3-diphenylthiourea and a selection of its derivatives.

| Compound | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 1 | H | C₁₃H₁₃N₃S | 243.33 | 171-181 | - | [7] |

| 2 | 4-CH₃ | C₁₄H₁₅N₃S | 257.36 | 190-191 | 55 | [3] |

| 3 | 4-OCH₃ | C₁₄H₁₅N₃OS | 273.35 | 182-183 | 57 | [3] |

| 4 | 4-Br | C₁₃H₁₂BrN₃S | 322.23 | 190-191 | 70 | [3] |

| 5 | 4-Cl | C₁₃H₁₂ClN₃S | 277.78 | 207-208 | 13 | [8] |

| 6 | 4-F | C₁₃H₁₂FN₃S | 261.32 | 185-186 | 30 | [8] |

Conclusion and Future Outlook

The synthesis of 1-Amino-1,3-diphenylthiourea derivatives via the nucleophilic addition of phenylhydrazines to phenyl isothiocyanates is a robust and versatile method. This guide has provided a detailed framework for this synthesis, from the underlying mechanism to a practical experimental protocol and characterization techniques. The continued exploration of this class of compounds holds significant promise for the discovery of novel therapeutic agents and functional materials. Further research into the structure-activity relationships of these derivatives will undoubtedly pave the way for new applications in various scientific disciplines.

References

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Molecules, 19(11), 17447-17460. [Link]

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. Retrieved from [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2020). Molecules, 25(23), 5648. [Link]

-

SpectraBase. (n.d.). 1,4-diphenylsemicarbazide. Retrieved from [Link]

-

Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. (2008). Farmacia, 56(5), 517-524. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylthiosemicarbazide. PubChem Compound Database. Retrieved from [Link]

-

Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. (2014). Journal of Chemistry, 2014, 583713. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25. [Link]

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules, 27(11), 3393. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2019). Molecules, 24(18), 3296. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-DIPHENYL-3-THIOSEMICARBAZIDE(1768-59-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Amino-1,3-diphenylthiourea

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Amino-1,3-diphenylthiourea, a compound of interest in synthetic and medicinal chemistry. As drug development pipelines increasingly rely on robust and unambiguous molecular characterization, a multi-technique spectroscopic approach is not just best practice—it is essential for regulatory compliance and reproducible research. This document moves beyond mere data reporting, offering insights into the causal relationships between molecular structure and spectral features. We will detail field-proven protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) analyses. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confirm the identity, purity, and structural integrity of 1-Amino-1,3-diphenylthiourea with confidence.

Introduction: The Analytical Imperative for 1-Amino-1,3-diphenylthiourea

1-Amino-1,3-diphenylthiourea belongs to the thiourea class of compounds, which are pivotal scaffolds in organic synthesis and drug discovery. Thiourea derivatives are known for a wide spectrum of biological activities, making them attractive candidates for novel therapeutic agents. The precise arrangement of the amino (-NH2), phenyl (-C6H5), and thiocarbonyl (C=S) groups in 1-Amino-1,3-diphenylthiourea dictates its chemical reactivity, binding affinities, and metabolic stability.

Therefore, rigorous structural confirmation is the bedrock upon which all subsequent biological and pharmacological studies are built. An erroneous or incomplete characterization can lead to flawed data and wasted resources. This guide champions an integrated spectroscopic strategy, where each technique provides a unique and complementary piece of the structural puzzle, ensuring a self-validating analytical workflow.

Molecular Structure and Key Spectroscopic Features

Before delving into the analytical techniques, it is crucial to understand the molecular architecture of 1-Amino-1,3-diphenylthiourea. Its structure contains several key functional groups that will give rise to characteristic spectroscopic signals.

-

Thiocarbonyl Group (C=S): A relatively weak and polarizable bond, its vibrational frequency in FT-IR is sensitive to its molecular environment.

-

N-H Bonds: The molecule contains three distinct N-H protons (from the -NH2 and -NH- groups), which will be observable in both FT-IR and ¹H NMR. Their chemical shifts and coupling patterns provide critical connectivity information.

-

Phenyl Groups (C6H5): Two aromatic rings dominate the structure. They produce characteristic signals in all spectroscopic analyses: strong UV absorption, distinct C-H and C=C vibrations in FT-IR, and a cluster of signals in the aromatic region of NMR spectra.

Caption: Key functional groups of 1-Amino-1,3-diphenylthiourea.

UV-Visible (UV-Vis) Spectroscopy

Principle and Rationale

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1-Amino-1,3-diphenylthiourea, the primary chromophores are the phenyl rings and the thiocarbonyl group. The conjugation between these systems influences the energy of the π → π* transitions. This technique is particularly valuable for confirming the presence of the aromatic system and for quantitative analysis (e.g., determining concentration via the Beer-Lambert law). Aromatic thioureas typically exhibit strong absorption maxima.[1][2]

Experimental Protocol

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (typically 200-400 nm). Methanol or ethanol are common choices.[2]

-

Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Use the solvent as a blank to zero the instrument.

-

Data Acquisition: Scan the sample from 400 nm down to 200 nm. Record the wavelength(s) of maximum absorbance (λmax).

Expected Results and Interpretation

The presence of phenyl rings conjugated with the thiourea moiety is expected to produce strong absorption bands. Based on similar structures, one can anticipate significant absorption peaks corresponding to π → π* transitions.[2][3]

| Transition Type | Expected λmax (nm) | Rationale |

| π → π* | ~240 - 280 nm | Electronic transitions within the conjugated aromatic and thiourea systems. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). Each functional group has a characteristic vibrational frequency, making FT-IR an exceptional tool for identifying the functional groups present in 1-Amino-1,3-diphenylthiourea. It provides a molecular "fingerprint" that is unique to the compound.[4][5]

Experimental Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Results and Interpretation

The FT-IR spectrum will provide direct evidence for the key functional groups. The precise positions can shift based on hydrogen bonding and molecular environment.[6][7]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Insights |

| N-H (Amino & Amide) | Stretching | 3400 - 3100 (broad) | Confirms the presence of -NH2 and -NH groups. Broadness often indicates hydrogen bonding.[5] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Indicates the phenyl C-H bonds. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | A series of sharp peaks confirming the aromatic rings. |

| N-H | Bending | ~1620 | Bending vibration of the N-H bonds.[5] |

| C-N | Stretching | 1350 - 1250 | Associated with the carbon-nitrogen bonds of the thiourea core.[8] |

| C=S (Thiocarbonyl) | Stretching | 1100 - 1000 & ~750 | The C=S stretch is often coupled with other vibrations and can be weaker than a C=O stretch.[4][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principle and Rationale: ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Amino-1,3-diphenylthiourea, it will resolve the signals for the aromatic protons and the N-H protons.

Experimental Protocol:

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it can solubilize the compound and its N-H protons are often observed as distinct, exchangeable signals. Chloroform-d (CDCl3) can also be used.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. The standard chemical shift range is 0-12 ppm.

Expected Results and Interpretation:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity & Integration | Key Insights |

| N-H (Amide/Urea) | 9.0 - 10.0 (in DMSO-d6) | Broad singlet, integrates to 1H.[9] | Highly deshielded due to the electronic environment. Its broadness is due to quadrupole effects and exchange. |

| N-H (Amino) | Variable, possibly 4.0 - 6.0 | Broad singlet, integrates to 2H. | Chemical shift is highly dependent on solvent and concentration. |

| C-H (Aromatic) | 7.0 - 7.6 | Multiplets, integrates to 10H total.[9] | A complex pattern of signals representing the protons on the two different phenyl rings. |

¹³C NMR Spectroscopy

Principle and Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While it is less sensitive than ¹H NMR, it provides a direct count of non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).[10]

Experimental Protocol:

-

Sample and Solvent: Use the same sample prepared for ¹H NMR. A higher concentration may be needed if the sample is not very soluble.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to a series of singlets, where each peak represents a unique carbon atom.[10] The typical spectral range is 0-200 ppm.

Expected Results and Interpretation:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Insights |

| C=S (Thiocarbonyl) | 180 - 190 | The most downfield signal, characteristic of a thiocarbonyl carbon.[11][12] |

| C (Aromatic) | 120 - 140 | Multiple signals corresponding to the different carbons of the two phenyl rings (ipso, ortho, meta, para). |

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of 1-Amino-1,3-diphenylthiourea. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering an exceptionally high degree of confidence in the compound's identity. The fragmentation pattern also provides structural clues.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode.

Expected Results and Interpretation

The molecular weight of 1-Amino-1,3-diphenylthiourea (C13H13N3S) is 243.33 g/mol .

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | ~244.09 | The protonated molecular ion. This is the primary ion of interest for confirming the molecular weight. |

| Isotope Peaks | ~245.09, ~246.09 | The natural abundance of isotopes (¹³C, ³³S, ³⁴S) will produce smaller peaks at M+1, M+2, etc. The characteristic pattern for sulfur (a notable ³⁴S isotope peak at M+2) is a key diagnostic feature. |

| Common Fragments | Varies | Fragmentation might involve the loss of the amino group (-NH2) or cleavage of the phenyl groups. For example, a fragment corresponding to phenyl isothiocyanate (C6H5NCS) at m/z 135 might be observed.[13] |

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True analytical confidence is achieved by integrating the data from all methods. The workflow below illustrates a logical, self-validating process for the characterization of 1-Amino-1,3-diphenylthiourea.

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The spectroscopic characterization of 1-Amino-1,3-diphenylthiourea is a multi-faceted process that requires a synergistic application of UV-Vis, FT-IR, NMR, and Mass Spectrometry. By following the detailed protocols and interpretative guidelines outlined in this document, researchers can establish the molecular identity, confirm the presence of all key functional groups, elucidate the complete chemical structure, and verify the molecular weight and formula with a high degree of certainty. This rigorous, integrated approach ensures the generation of reliable and reproducible data, which is the cornerstone of successful research and development in the chemical and pharmaceutical sciences.

References

-

IOSR Journal of Applied Chemistry. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Retrieved from [Link]

-

JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]

-

MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of Thiourea (T) and the product obtained (TC). Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorbance of Schreiner's thiourea 3a (6 × 10 −5 M) in MeOH.... Retrieved from [Link]

-

Frontiers. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Retrieved from [Link]

-

UNIPI. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Multinuclear NMR ( 1H, 13C, 15N and 107Ag) studies of the silver cyanide complexes of thiourea and substituted thioureas. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylthiourea. Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiourea, N,N'-diphenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Retrieved from [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiocarbanilide. Retrieved from [Link]

-

ChemBK. (n.d.). 1,3-Diphenylthiourea DPTU. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]

Sources

- 1. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Potential Drug Candidate: A Technical Guide to the Crystal Structure Determination of 1-Amino-1,3-diphenylthiourea

Abstract

Thiourea derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities that position them as promising candidates for drug development.[1] A profound understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[2][3][4] This technical guide provides a comprehensive, in-depth methodology for the determination and analysis of the crystal structure of a novel, unsymmetrical thiourea derivative, hypothetically 1-Amino-1,3-diphenylthiourea. While a solved crystal structure for this specific molecule is not publicly available, this document serves as a robust framework for researchers, scientists, and drug development professionals. It meticulously outlines the synthesis, crystallization, single-crystal X-ray diffraction analysis, and computational modeling of this target compound. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous protocol.

Introduction: The Significance of Thioureas in Medicinal Chemistry

Thiourea and its derivatives are a versatile class of organic compounds with a wide array of applications, notably in the pharmaceutical sciences.[1] Their diverse biological activities include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The efficacy of these compounds is intrinsically linked to their molecular geometry and the intricate network of intermolecular interactions they form in the solid state. These non-covalent interactions, such as hydrogen bonds and π-π stacking, govern molecular recognition at biological targets, making a detailed understanding of their crystal structure a critical aspect of drug design and development.[2][4][5] This guide will use 1-Amino-1,3-diphenylthiourea as a case study to delineate the comprehensive process of elucidating the crystal structure of a novel thiourea derivative.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 1-Amino-1,3-diphenylthiourea

The synthesis of unsymmetrical thioureas can be efficiently achieved through a variety of methods.[1][6][7][8][9] A plausible and efficient route for the synthesis of 1-Amino-1,3-diphenylthiourea involves the reaction of phenyl isothiocyanate with phenylhydrazine. This method is a straightforward nucleophilic addition reaction.

Experimental Protocol:

-

Reactant Preparation: Dissolve phenylhydrazine (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Isothiocyanate: To the stirred solution of phenylhydrazine, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature. The reaction is typically exothermic, so controlled addition is crucial.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Amino-1,3-diphenylthiourea.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Causality of Experimental Choices:

-

The choice of an aprotic solvent prevents unwanted side reactions with the isothiocyanate.

-

Dropwise addition of the isothiocyanate helps to control the reaction temperature and prevent the formation of byproducts.

-

Recrystallization is a critical step to ensure the high purity of the compound, which is a prerequisite for successful crystallization.[10][11]

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination. Several methods can be employed, and the optimal conditions are typically found through systematic screening.[10][11][12][13][14]

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[11]

-

Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[10]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and subsequent crystal growth.[11][12]

Table 1: Suggested Solvent Systems for Crystallization Screening of 1-Amino-1,3-diphenylthiourea

| Method | Solvent(s) | Anti-solvent (for diffusion) |

| Slow Evaporation | Ethanol, Acetone, Dichloromethane | N/A |

| Vapor Diffusion | Tetrahydrofuran (THF) | Diethyl ether, Hexane |

| Slow Cooling | Acetonitrile, Methanol | N/A |

Single-Crystal X-ray Diffraction: Visualizing the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[15][16][17][18]

Experimental Workflow:

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[15][16] A complete dataset consists of hundreds of images, each corresponding to a small rotation of the crystal.[19]

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams (reflections).[19] This involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[16]

Structural Analysis: Unveiling Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's three-dimensional architecture.

Molecular Geometry

The primary output of a successful crystal structure determination is the precise coordinates of each atom in the asymmetric unit. From these coordinates, crucial geometric parameters can be calculated.

Table 2: Expected Key Geometric Parameters for 1-Amino-1,3-diphenylthiourea

| Parameter | Description | Expected Range/Value |

| C=S Bond Length | The length of the thiocarbonyl double bond. | ~1.68 - 1.71 Å |

| C-N Bond Lengths | The lengths of the bonds flanking the thiocarbonyl group. | ~1.33 - 1.38 Å |

| N-N Bond Length | The length of the hydrazine N-N bond. | ~1.40 - 1.45 Å |

| Torsion Angles | Describing the orientation of the phenyl rings relative to the thiourea plane. | Variable, indicating conformational flexibility. |

These parameters provide insights into the electronic structure of the molecule, such as the degree of delocalization in the thiourea moiety.

Intermolecular Interactions

A detailed analysis of the crystal packing reveals the non-covalent interactions that stabilize the crystal lattice. For thiourea derivatives, hydrogen bonding is a dominant feature.[5]

Potential Intermolecular Interactions in 1-Amino-1,3-diphenylthiourea:

-

N-H···S Hydrogen Bonds: The N-H groups of the thiourea and amino moieties are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a good acceptor. These interactions often lead to the formation of dimers or extended chains.

-

N-H···N Hydrogen Bonds: The amino group can also act as a hydrogen bond donor to the nitrogen atoms of neighboring molecules.

-

π-π Stacking: The phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

-

C-H···π Interactions: Weak hydrogen bonds between C-H groups of the phenyl rings and the π-system of adjacent rings can also be present.

The analysis of these interactions is crucial for understanding the supramolecular assembly and can be aided by techniques like Hirshfeld surface analysis.[20][21]

Computational Modeling: A Synergy with Experiment

Computational methods, particularly Density Functional Theory (DFT), are powerful tools that complement experimental crystallographic data.[22][23][24][25]

Applications of DFT in Crystal Structure Analysis:

-

Geometry Optimization: DFT calculations can be used to optimize the molecular geometry in the gas phase, which can then be compared to the experimental solid-state structure to assess the effects of crystal packing on the molecular conformation.

-

Vibrational Spectroscopy: Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the structure and assign vibrational modes.

-

Analysis of Intermolecular Interactions: The energies of intermolecular interactions, such as hydrogen bonds, can be quantified using DFT, providing a deeper understanding of the forces driving crystal packing.[26]

-

Elucidation of Electronic Properties: DFT can be used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to the molecule's reactivity and potential biological activity.

Caption: Workflow for DFT analysis of a crystal structure.

Conclusion: From Crystal Structure to Drug Design

The determination of the crystal structure of a potential drug candidate like 1-Amino-1,3-diphenylthiourea is a critical step in the drug discovery and development pipeline.[2][3][4][27][28] The precise knowledge of the three-dimensional arrangement of atoms provides invaluable insights into:

-

Pharmacophore Identification: The spatial arrangement of key functional groups responsible for biological activity can be precisely defined.

-

Structure-Activity Relationship (SAR) Studies: Correlations between structural features and biological activity can be established, guiding the design of more potent and selective analogs.

-

Target Binding: The crystal structure provides a basis for molecular docking studies to predict and understand the binding mode of the compound to its biological target.[2]

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.

References

-

A concise and versatile method for the construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide has been achieved in DMSO without addition of extra reagents. The present protocol is compatible with various secondary amines and primary amines, and suitable for intermolecular and intramolecular reactions. Diverse unsymmetrical thioureas and oxazolidinethiones were efficiently obtained in good to excellent yields via a cascade reaction sequence. (URL: [Link])

-

Suda, S. , Tateno, A. , Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. (URL: [Link])

-

A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. (URL: [Link])

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. (URL: [Link])

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. (URL: [Link])

-

"On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications. (URL: [Link])

-

The role of crystallography in drug design. PMC. (URL: [Link])

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (URL: [Link])

-

Crystallography and Drug Design. Indian Academy of Sciences. (URL: [Link])

-

Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. (URL: [Link])

-

The future of crystallography in drug discovery. PMC. (URL: [Link])

-

One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. ResearchGate. (URL: [Link])

-

Straightforward methods for the synthesis of unsymmetric thioureas. ResearchGate. (URL: [Link])

-

A beginner's guide to X-ray data processing. The Biochemist - Portland Press. (URL: [Link])

-

Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. (URL: [Link])

-

Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. (URL: [Link])

-

Single-crystal X-ray Diffraction. SERC (Carleton). (URL: [Link])

-

How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester. (URL: [Link])

-

X-ray crystallography. Wikipedia. (URL: [Link])

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])

-

8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. (URL: [Link])

-

Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. (URL: [Link])

-

ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION CHAPTER XIV: GRO. ResearchGate. (URL: [Link])

-

Single-crystal growth of organic semiconductors. DR-NTU. (URL: [Link])

-

Application of DFT to crystals. (URL: [Link])

-

Molecular Interactions in Crystal Structures with Z′ > 1. ACS Publications - American Chemical Society. (URL: [Link])

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. ResearchGate. (URL: [Link])

-

Crystal structure. Quantum Espresso (DFT) Notes - Read the Docs. (URL: [Link])

-

Density Functional Theory: Introduction and Applications. YouTube. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. zienjournals.com [zienjournals.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. How To [chem.rochester.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. rigaku.com [rigaku.com]

- 19. portlandpress.com [portlandpress.com]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]

- 23. researchgate.net [researchgate.net]

- 24. Crystal structure - Quantum Espresso (DFT) Notes [qe-dft.readthedocs.io]

- 25. m.youtube.com [m.youtube.com]

- 26. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 27. migrationletters.com [migrationletters.com]

- 28. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Diphenylthiourea: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially referenced as 1-Amino-1,3-diphenylthiourea, a thorough review of chemical literature confirms the correct IUPAC name for this compound to be 1,3-diphenylthiourea . This guide provides a comprehensive technical overview of 1,3-diphenylthiourea, a versatile molecule with a rich history in industrial chemistry and emerging significance in medicinal chemistry and drug development. This document will serve as a detailed resource, covering its chemical identity, synthesis, and multifaceted biological activities, with a focus on its potential as a scaffold for novel therapeutic agents.

Section 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is 1,3-diphenylthiourea [1]. Due to its widespread use in various fields, it is known by a multitude of synonyms, which are crucial to recognize when conducting literature searches.

| IUPAC Name | Common Synonyms |

| 1,3-diphenylthiourea | Thiocarbanilide, N,N'-Diphenylthiourea, Diphenylthiourea, Sulfocarbanilide, sym-Diphenylthiourea, DPTU |

A comprehensive list of synonyms also includes trade names and database identifiers such as Stabilisator C, Rhenocure CA, and Vulkacit CA[1].

Physicochemical Properties

1,3-Diphenylthiourea is a white to off-white crystalline powder[1][2]. Its key physicochemical properties are summarized in the table below, which are critical for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂S |

| Molecular Weight | 228.31 g/mol [1] |

| Melting Point | 152-155 °C[3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, dimethylformamide, acetone, chloroform, and benzene[2][4] |

| Density | 1.32 g/cm³[1] |

| pKa | 12.68 ± 0.70 (Predicted)[2] |

Section 2: Synthesis of 1,3-Diphenylthiourea

The most common and established method for the synthesis of 1,3-diphenylthiourea is the reaction of aniline with carbon disulfide. Below is a detailed, step-by-step protocol for its laboratory preparation.

Experimental Protocol: Synthesis from Aniline and Carbon Disulfide

This protocol is adapted from established chemical synthesis procedures[5].

Materials:

-

Aniline (50 g)

-

Ethanol (50 g)

-

Carbon disulfide (50 g)

-

Crystalline sulfur (approximately 0.25 g, as a catalyst)

-

Dilute hydrochloric acid

-

Absolute ethanol (for recrystallization)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 50 g of aniline, 50 g of ethanol, 50 g of carbon disulfide, and approximately 0.25 g of crystalline sulfur.

-

Gently reflux the mixture for 5-6 hours. The reaction involves the nucleophilic addition of aniline to carbon disulfide, followed by the elimination of hydrogen sulfide.

-

After the reaction is complete, cool the mixture to room temperature. Crystals of 1,3-diphenylthiourea will precipitate.

-

Wash the crude crystals with cold, dilute hydrochloric acid to remove any unreacted aniline.

-

Filter the crystals.

-

For purification, dissolve the crystals in a large volume of absolute ethanol by heating under reflux.

-

Filter the hot solution to remove any insoluble impurities.

-

Add hot water to the filtrate until turbidity is observed.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Collect the purified crystals of 1,3-diphenylthiourea by filtration, wash with a small amount of cold ethanol, and dry.

The expected yield of this reaction is nearly quantitative, producing odorless and colorless crystals with a melting point of 152 °C[5].

Caption: Synthesis of 1,3-Diphenylthiourea from Aniline and Carbon Disulfide.

Section 3: Biological Activities and Therapeutic Potential

Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. While much of the research has focused on substituted analogs, 1,3-diphenylthiourea itself serves as a crucial scaffold and exhibits intrinsic bioactivity.

Cytotoxic and Anticancer Activity

A growing body of evidence suggests that 1,3-disubstituted thiourea derivatives possess significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in human colon, prostate, and leukemia cell lines[6][7].

Quantitative Cytotoxicity Data for 1,3-Disubstituted Thiourea Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3,4-dichlorophenyl derivative | SW620 (colon) | 1.5 ± 0.72 | [6] |

| 4-CF₃-phenyl derivative | SW620 (colon) | 5.8 ± 0.76 | [6] |

| 3,4-dichlorophenyl derivative | PC3 (prostate) | 8.9 ± 1.64 | [6] |

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] | Jurkat | 0.161 ± 0.0073 | [8] |

Mechanism of Action:

The anticancer activity of these thiourea derivatives appears to be mediated through multiple signaling pathways. Key mechanisms include:

-

Induction of Apoptosis: Treatment with active thiourea derivatives leads to a significant increase in late-stage apoptosis in cancer cells, as demonstrated by flow cytometry analysis[6]. This is often associated with the activation of caspases 3 and 7[7].

-

Modulation of NF-κB Signaling: Some derivatives have been shown to decrease the activation of the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival in cancer[7].

-

Inhibition of VEGF Secretion: The suppression of Vascular Endothelial Growth Factor (VEGF) secretion by these compounds suggests a potential anti-angiogenic effect[7].

Caption: Proposed anticancer mechanisms of 1,3-disubstituted thiourea derivatives.

Enzyme Inhibition: α-Glucosidase

Derivatives of 1,3-diphenylurea, a structurally related class of compounds, have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests that the thiourea analog, 1,3-diphenylthiourea, could also serve as a scaffold for the development of novel anti-diabetic agents.

Antimicrobial Activity

Thiourea derivatives are well-documented for their antibacterial and antifungal properties. The antimicrobial activity is typically evaluated using standard methods such as the Kirby-Bauer disk diffusion test and by determining the Minimum Inhibitory Concentration (MIC).

Section 4: Experimental Protocols for Biological Assays

For researchers investigating the therapeutic potential of 1,3-diphenylthiourea and its derivatives, standardized protocols are essential for reproducible and comparable results.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37 °C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37 °C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader[9].

In Vitro α-Glucosidase Inhibitory Assay

This assay determines the inhibitory effect of a compound on α-glucosidase activity.

Protocol:

-

Pre-mix 20 µL of the test compound solution with 2 U/mL of α-glucosidase enzyme and incubate for 5 minutes at 37 °C.

-

Initiate the reaction by adding 20 µL of 1 mM p-nitrophenyl glucopyranoside (pNPG) in 50 mM phosphate buffer (pH 6.8).

-

Incubate the mixture for 20 minutes at 37 °C.

-

Terminate the reaction by adding 50 µL of 1 mM sodium carbonate.

-

Measure the absorbance at 405 nm to determine α-glucosidase activity[10][11].

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is used for preliminary screening of antimicrobial activity.

Protocol:

-

Prepare a standardized inoculum of the test microorganism (equivalent to a 0.5 McFarland standard).

-

Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile swab.

-

Aseptically place sterile filter paper disks impregnated with the test compound onto the agar surface.

-

Incubate the plates at 35 °C for 16-18 hours.

-

Measure the diameter of the zone of inhibition around each disk[12][13].

Section 5: Toxicology and Safety

The oral LD50 of 1,3-diphenylthiourea in rats is 2000 mg/kg, and the intraperitoneal LD50 in mice is 400 mg/kg[4]. It is also known to be a potential skin sensitizer and may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[14]. Appropriate personal protective equipment should be used when handling this compound.

Conclusion

1,3-Diphenylthiourea is a compound with significant potential beyond its traditional industrial applications. Its role as a versatile scaffold in medicinal chemistry is becoming increasingly evident. The demonstrated cytotoxic, enzyme inhibitory, and antimicrobial activities of its derivatives highlight the promise of this chemical class in drug discovery and development. This guide provides a foundational resource for researchers aiming to explore and harness the therapeutic potential of 1,3-diphenylthiourea and its analogs. Further investigation into the specific molecular targets and signaling pathways modulated by the parent compound is warranted to fully elucidate its pharmacological profile and advance its application in developing novel therapeutic agents.

References

-

Diphenylthiourea - ChemBK. (n.d.). Retrieved January 13, 2026, from [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

Preparation of thiocarbanilide. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

-

Segura Campos, M. R. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 13, 2026, from [Link]

-

A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. (2014). PLoS One, 9(9), e108078. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

- Preparation technique of diphenyl guanidine. (1987).

-

Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). Molecules, 26(16), 4995. [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio. Retrieved January 13, 2026, from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Pharmaceuticals (Basel), 14(11), 1097. [Link]

-

Antimicrobial Susceptibility Tests: Dilution and Disk Diffusion Methods. (2018). In Antibiotic Resistance. IntechOpen. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

-

NEW METHODS OF PREPARING THIOCARBANILIDES. (1920). Journal of the American Chemical Society, 42(11), 2355–2361. [Link]

-

Scheme 2. 1,3-Diphenylthiourea formation. (2013). ResearchGate. [Link]

-

Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2022). Scientific Reports, 12(1), 16901. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

-

1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024). European Journal of Pharmacology, 982, 176885. [Link]

-

1,3-Disubstituted Thiourea Derivatives: Promising Candidates for Medicinal Applications with Enhanced Cytotoxic Effects on Cancer Cells. (2024). ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 13, 2026, from [Link]

- Preparation technique of diphenyl thiourea. (1990).

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(11), 1537. [Link]

- The preparation method and purposes of diphenyl thiourea compounds and its salt of one class containing niacinamide building block. (2017).

-

Cas 102-08-9,1,3-Diphenyl-2-thiourea. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

1,3-Diphenylthiourea DPTU. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]

-

Diphenylthiourea. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Activation of NF-κB pathway by different inflammatory stimuli leads to... (2022). ResearchGate. [Link]

-

1,3-diphenylthiourea. (n.d.). Stenutz. Retrieved January 13, 2026, from [Link]

-

The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. (2022). Cancers, 14(11), 2686. [Link]

-

One‐Pot Synthesis of Thiocarbamates. (2021). European Journal of Organic Chemistry, 2021(30), 4253-4261. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences, 23(14), 7794. [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). Cureus, 15(9), e45719. [Link]

-

NF-κB: A Double-Edged Sword Controlling Inflammation. (2022). Cells, 11(11), 1772. [Link]

Sources

- 1. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

- 11. protocols.io [protocols.io]

- 12. asm.org [asm.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Conformational analysis of diphenylthiourea compounds.

An In-Depth Technical Guide to the Conformational Analysis of Diphenylthiourea Compounds

Abstract

Diphenylthiourea (DPTU) and its derivatives represent a class of molecules with profound significance across diverse scientific fields, including organocatalysis, materials science, and medicinal chemistry.[1][2][3] Their functional efficacy is intrinsically linked to their three-dimensional structure and conformational flexibility. The ability of the two phenyl rings to rotate around the C-N bonds, coupled with the potential for intramolecular hydrogen bonding, gives rise to a complex conformational landscape. Understanding and characterizing these conformations is paramount for rational drug design, catalyst optimization, and the development of novel materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies for the conformational analysis of diphenylthiourea compounds, blending theoretical foundations with practical, field-proven protocols.

The Conformational Landscape: Unraveling the Geometries of Diphenylthiourea

The conformational isomerism in N,N'-diphenylthiourea arises from the rotation around the two C-N single bonds. The relative orientation of the N-H protons with respect to the thiocarbonyl (C=S) group defines the primary conformers.[4][5] Three principal conformations are typically considered:

-

trans-trans (TT): Both N-H protons are in a trans position relative to the sulfur atom. This conformer is often favored in systems designed for dual hydrogen-bond donation, such as in organocatalysis.[1]

-

cis-trans (CT): One N-H proton is cis and the other is trans with respect to the sulfur atom. This conformation is frequently observed and is often energetically competitive with the TT form.[4][6]

-

cis-cis (CC): Both N-H protons are in a cis position. This conformer is generally considered energetically unfavorable due to significant steric repulsion between the bulky phenyl substituents.[6]

Computational studies consistently show that the TT and CT configurations are the most stable, often coexisting in equilibrium, while the CC configuration is significantly higher in energy.[6][7]

The equilibrium between these conformers is dictated by a delicate balance of several factors, which are critical to understand for molecular design.

Core Influences on Conformational Preference

-

Intramolecular Hydrogen Bonding (IMHB): The formation of an IMHB can significantly stabilize a conformation, effectively "locking" it into a more rigid structure.[8][9] In diphenylthiourea derivatives, N-H···S hydrogen bonds are a key stabilizing feature.[10][11] Additionally, weaker N-H···π interactions between an N-H group and the opposing phenyl ring can contribute to the stability of the CT conformer.[7] The shielding of polar N-H groups through IMHB is a recognized strategy to enhance membrane permeability in drug candidates.[8]

-

Electronic and Steric Effects: The nature of substituents on the phenyl rings profoundly impacts conformational preference.

-

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the acidity of the N-H protons, strengthening their hydrogen-bonding capability. This effect can favor the TT conformation, which is crucial for catalysts that rely on dual H-bond donation to activate substrates.[1]

-

Steric Hindrance: Bulky substituents, particularly at the ortho positions, can create steric clashes that destabilize certain rotational isomers, thereby shifting the conformational equilibrium. As noted, steric repulsion between the phenyl rings is a primary reason for the instability of the CC conformer.[6]

-

A Multi-faceted Approach to Conformational Analysis

A robust conformational analysis requires the integration of computational modeling with experimental validation. No single technique can provide a complete picture; rather, it is the synergy between methods that yields the most trustworthy and actionable insights.

Computational Modeling: The Predictive Power of DFT

Expertise & Causality: Density Functional Theory (DFT) has become the cornerstone of computational conformational analysis for its exceptional balance of accuracy and computational efficiency.[12] For systems like diphenylthiourea, where non-covalent interactions (van der Waals forces, hydrogen bonding) are critical, standard DFT functionals can be insufficient. The inclusion of empirical dispersion corrections, such as Grimme's D3 scheme, is essential for accurately modeling the subtle forces that govern conformational preferences.[4]

Protocol: DFT Relaxed Potential Energy Surface (PES) Scan

This protocol outlines the procedure to map the conformational energy landscape by systematically rotating a dihedral angle.

-

Molecule Building: Construct the initial geometry of the diphenylthiourea derivative using a molecular editor (e.g., GaussView).

-

Method Selection: Choose a suitable level of theory. A robust choice is the B3LYP functional with a triple-zeta basis set like def2-TZVP, incorporating the D3 dispersion correction.[4][7]

-

Scan Coordinate Definition: Define the dihedral angle for the scan (e.g., S-C-N-C). This will be the reaction coordinate.

-

Scan Execution: Perform a relaxed PES scan. For example, scan the dihedral angle from 0° to 180° in 10° increments. At each step, the defined dihedral is held fixed while all other geometric parameters are allowed to relax to their energetic minimum. This is crucial for obtaining a true representation of the energy profile.

-

Analysis: Plot the resulting energy versus the dihedral angle. The minima on this curve correspond to stable conformers (e.g., TT and CT).

-

Optimization and Verification: Perform a full geometry optimization and frequency calculation starting from the geometry of each identified minimum. The absence of imaginary frequencies confirms that the structure is a true local minimum.

Data Presentation: Relative Conformer Energies

| Conformer | Dihedral Angles (S-C-N-C) | Relative Energy (kcal/mol) |

| trans-trans (TT) | ~180°, ~180° | 0.00 (Reference) |

| cis-trans (CT) | ~0°, ~180° | 0.25 |

| cis-cis (CC) | ~0°, ~0° | 6.80 |

| Table 1: Representative DFT-calculated relative energies for a generic N,N'-diphenylthiourea, demonstrating the instability of the CC conformer.[4][6] |

X-ray Crystallography: The Gold Standard for Solid-State Structure

Expertise & Causality: Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the molecular structure in the solid state.[3][13] It is the definitive method for confirming bond lengths, bond angles, dihedral angles, and intermolecular interactions like hydrogen-bonding networks.[14] The primary challenge and a determinant of success is the growth of high-quality single crystals, as imperfections will degrade the diffraction data.

Protocol: Crystallization and X-ray Diffraction

-

Synthesis and Purification: Synthesize the target compound and purify it to a high degree (>99%), typically by recrystallization or column chromatography.[15]

-

Crystal Growth: The key to this technique is growing a single crystal of suitable size and quality. A common and effective method is slow evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/hexane) to near saturation.[15]

-

Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.

-

Structure Solution and Refinement: Collect the diffraction data. The resulting electron density map is used to solve the phase problem and build an initial model of the structure. This model is then refined against the experimental data to achieve the final, high-resolution structure.

NMR Spectroscopy: Probing Conformations in Solution

Expertise & Causality: While X-ray crystallography reveals the static solid-state structure, NMR spectroscopy provides invaluable information about the dynamic conformational equilibrium in solution, which is often more relevant for understanding reactivity in catalysis or binding in biological systems.[16] The chemical shift of the N-H protons is particularly sensitive to its environment and participation in hydrogen bonds.[11][17] Furthermore, Nuclear Overhauser Effect (NOE) experiments can directly probe through-space proximity between protons, allowing for the definitive assignment of solution-state conformations.[16]

Protocol: Conformational Assignment using ¹H and 2D NOESY NMR

-

Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a known concentration. DMSO-d₆ is often useful as it can disrupt intermolecular hydrogen bonds, helping to reveal intramolecular interactions.[16]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shift of the N-H protons provides the first clue. A downfield shift (e.g., > 9 ppm) often indicates involvement in hydrogen bonding.[11]

-

2D NOESY/ROESY Acquisition: Acquire a two-dimensional NOESY (or ROESY for medium-sized molecules) spectrum. This experiment reveals correlations between protons that are close in space (< 5 Å), irrespective of scalar coupling.

-

Data Analysis:

-

Analyze the NOESY spectrum for key cross-peaks.

-

For a CT conformer: A strong NOE is expected between the cis N-H proton and the protons of its adjacent phenyl ring.

-

For a TT conformer: NOEs would primarily be observed between the N-H protons and protons on the same side of the thiourea backbone. The absence of an NOE between an N-H and its neighboring phenyl ring is indicative of a trans arrangement.

-

Case Study: Conformation as a Determinant of Catalytic Activity

The work of Jacobsen and others in the field of hydrogen-bond-donating catalysis provides a compelling example of conformation-function relationships. It has been shown that N,N'-diarylthioureas bearing electron-withdrawing substituents, like 3,5-bis(trifluoromethyl)phenyl groups, are exceptionally active catalysts.[1]

-

The Role of Conformation: Spectroscopic and computational studies revealed that these catalysts preferentially adopt the trans-trans (TT) conformation in solution.[1]

-

Functional Implication: This TT geometry is critical because it pre-organizes both N-H groups to act as a "bidentate" hydrogen-bond donor, allowing them to simultaneously engage and activate an electrophilic substrate. A CT or CC conformer would be incapable of this dual activation.

-

Self-Validating System: The hypothesis that the TT conformer is the active species is supported by kinetics. Modifications that would disrupt this conformation (e.g., bulky ortho-substituents) lead to a dramatic decrease in catalytic efficiency, thus validating the conformational model.

Conclusion

The conformational analysis of diphenylthiourea compounds is a critical endeavor that bridges molecular structure with chemical function. A successful investigation is not reliant on a single methodology but on the thoughtful integration of predictive computational modeling with definitive experimental validation. DFT calculations provide an essential road map of the energetic landscape, while X-ray crystallography and NMR spectroscopy offer empirical proof of the solid-state and solution-state structures, respectively. By understanding the delicate interplay of intramolecular hydrogen bonding, steric interactions, and electronic effects, researchers can rationally design next-generation catalysts, therapeutics, and functional materials with precisely controlled three-dimensional architectures.

References

-

Nabil, N. N. M., & Ang, L. S. (2020). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. Indonesian Journal of Chemistry, 20(2), 264-275. [Link]

-

Grewal, H., et al. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis, 12, 12689–12700. [Link]

-

Nabil, N. N. M., & Ang, L. S. (2020). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. SciSpace. [Link]

-

Frisch, M., et al. (2013). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journal of Organic Chemistry, 9, 2495-2503. [Link]

-

Ilies, M., & Ilies, M. A. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 24(8), 7483. [Link]

-

Saeed, S., et al. (2013). The structure of the ligand N,N-diphenylthiourea. ResearchGate. [Link]

-

van der Westhuyzen, C. W., et al. (2019). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 513–518. [Link]

-

Arslan, H., et al. (2009). Synthesis and Characterization of N-(2,2-Diphenylacetyl)- N′-Substituted Thiourea Derivatives: The Crystal Structure of N-(2,2-Diphenylacetyl)-N′-(4-chloro phenyl)-thiourea. Semantic Scholar. [Link]

-

Moreno-Fuquen, R., et al. (2015). 1-Furoyl-3,3-(diphenyl)thiourea: spectroscopic characterization and structural study from x-ray powder diffraction using simulated annealing. Revista Mexicana de Física, 61(1), 38-44. [Link]

-

Nabil, N. N. M., & Ang, L. S. (2020). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. Semantic Scholar. [Link]

-

Nabil, N. N. M., & Ang, L. S. (2020). The conformers of the diphenylthiourea and arylhalide thiourea compounds. ResearchGate. [Link]

-

Chen, W. L., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 991–997. [Link]

-

Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

-

Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 4(11), 1521-1534. [Link]

-

Song, X. M., et al. (2001). The Relationship Between the Intramolecular Hydrogen Bond of Acylthiourea and Its N-Aromatic Substitutents. Chinese Journal of Chemistry, 19(4), 363-366. [Link]

-

Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]

-

D'hooghe, M., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 498. [Link]

Sources

- 1. Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. iris.unito.it [iris.unito.it]

- 10. Synthesis and Characterization of N-(2,2-Diphenylacetyl)- N′-Substituted Thiourea Derivatives: The Crystal Structure of N-(2,2-Diphenylacetyl)-N′-(4-chloro phenyl)-thiourea | Semantic Scholar [semanticscholar.org]